1,4-Phenylenediacryloyl chloride CAS 35288-49-4 properties
1,4-Phenylenediacryloyl chloride CAS 35288-49-4 properties
Technical Whitepaper: 1,4-Phenylenediacryloyl Chloride Synthesis, Reactivity, and Macromolecular Applications
Executive Summary
1,4-Phenylenediacryloyl chloride (CAS 35288-49-4) is a bifunctional aromatic acid chloride serving as a critical monomer in the synthesis of high-performance liquid crystalline polymers (LCPs) and photo-responsive materials.[1][2][3] Characterized by its rigid rod-like structure and extended conjugation, this compound enables the formation of polymers with exceptional thermal stability and mechanical strength.[4] Its diacrylate-like backbone allows for [2+2] photocycloaddition, making it a key building block for photo-alignment layers in liquid crystal displays (LCDs) and negative-tone photoresists. This guide details the synthesis, purification, and polymerization protocols for researchers in materials science and drug delivery.
Chemical Identity & Physiochemical Properties
1,4-Phenylenediacryloyl chloride is a moisture-sensitive, electrophilic solid. Its rigid geometry dictates its high melting point and limited solubility in non-polar solvents.
| Property | Data |
| CAS Number | 35288-49-4 |
| IUPAC Name | 3,3'-(1,4-Phenylene)di(prop-2-enoyl chloride) |
| Molecular Formula | C₁₂H₈Cl₂O₂ |
| Molecular Weight | 255.10 g/mol |
| Appearance | Yellow to light-red crystalline solid |
| Melting Point | 171–172 °C |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF (anhydrous); Reacts with water/alcohols |
| Reactivity | High susceptibility to nucleophilic acyl substitution; Photoreactive (UV) |
Synthesis & Production Protocol
The synthesis of 1,4-phenylenediacryloyl chloride is a two-step process starting from terephthalaldehyde. The intermediate, 1,4-phenylenediacrylic acid (PDA), is converted to the acid chloride using thionyl chloride.
Step 1: Synthesis of Precursor (1,4-Phenylenediacrylic Acid)
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Reaction: Knoevenagel condensation.
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Reagents: Terephthalaldehyde (1.0 eq), Malonic acid (2.2 eq), Pyridine (solvent/base), Piperidine (catalyst).
-
Procedure: Reflux reagents in pyridine for 4–6 hours. The dicarboxylic acid precipitates upon acidification with HCl.
Step 2: Chlorination to Acid Chloride
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Reagents: 1,4-Phenylenediacrylic acid, Thionyl Chloride (SOCl₂), DMF (catalytic).
-
Solvent: Anhydrous Toluene or Benzene (optional, can be run neat in excess SOCl₂).
Detailed Protocol:
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Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and magnetic stir bar.
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Addition: Charge the flask with 1,4-phenylenediacrylic acid (10 g). Add thionyl chloride (30 mL, excess).
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Catalysis: Add 3–5 drops of anhydrous DMF. Note: DMF acts as a catalyst by forming a reactive Vilsmeier-Haack intermediate, significantly accelerating the reaction of the sterically rigid acid.
-
Reaction: Heat to reflux (80 °C) for 3–5 hours until gas evolution (HCl/SO₂) ceases and the solid completely dissolves.
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Isolation: Distill off excess SOCl₂ under reduced pressure.
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Purification: Recrystallize the crude yellow solid from dry toluene or benzene to remove trace polymeric impurities.
-
Yield: Typically 85–90%.
Caption: Synthetic pathway from terephthalaldehyde to 1,4-phenylenediacryloyl chloride via Knoevenagel condensation and acyl substitution.
Reactivity Profile & Polymerization
This monomer exhibits dual functionality: electrophilic acyl chloride groups for step-growth polymerization and conjugated double bonds for photocrosslinking.
A. Step-Growth Polymerization (Polyamides/Polyesters)
The rigid "rod-like" structure of the phenylenediacryloyl unit is ideal for synthesizing Liquid Crystalline Polymers (LCPs).
-
Interfacial Polycondensation:
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Organic Phase: Monomer dissolved in CHCl₃.
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Aqueous Phase: Diamine (e.g., 1,6-hexanediamine) + NaOH (acid scavenger).
-
Mechanism: Rapid reaction at the interface forms a high-molecular-weight polyamide film.
-
-
Solution Polycondensation:
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Solvent: NMP or DMAc (anhydrous).
-
Reagents: Aromatic diamines (e.g., p-phenylenediamine) or diols.[2]
-
Outcome: Wholly aromatic polymers with high thermal stability (
) and lyotropic liquid crystalline behavior.
-
B. Photochemical Reactivity ([2+2] Cycloaddition)
Upon UV irradiation (typically >300 nm), the cinnamoyl-like double bonds undergo [2+2] cycloaddition, forming a cyclobutane ring. This reaction is utilized to crosslink polymer chains without thermal initiators.
Caption: Mechanism of UV-induced crosslinking between phenylenediacryloyl moieties forming a cyclobutane bridge.
Characterization Techniques
To ensure monomer purity before polymerization, the following spectroscopic signatures must be validated:
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FT-IR Spectroscopy:
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C=O Stretch (Acyl Chloride): Sharp, intense peak at 1770–1780 cm⁻¹ .
-
C=C Stretch (Vinyl): Moderate peak at 1620–1630 cm⁻¹ .
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Absence of OH: No broad peak at 2500–3300 cm⁻¹ (confirms conversion of carboxylic acid).
-
-
¹H NMR (CDCl₃, 400 MHz):
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Vinyl Protons: Two doublets with a large coupling constant (
), indicating trans geometry. Expected shifts: ppm and ppm. -
Aromatic Protons: Singlet (or tight multiplet) at
ppm (4H).
-
Handling, Safety, & Storage
Hazard Classification: Corrosive (Skin Corr. 1B), Lachrymator.
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Moisture Sensitivity: The compound hydrolyzes rapidly in moist air to release HCl gas and revert to the insoluble acid.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Use Schlenk lines or a glovebox for dispensing.
-
PPE: Full face shield, chemical-resistant gloves (Nitrile/Neoprene), and lab coat are mandatory. All operations must be conducted in a functioning fume hood.
-
Quenching: Quench excess acid chloride with methanol (forms methyl ester) or dilute NaOH solution (forms sodium salt) before disposal.
References
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Sigma-Aldrich. 1,4-Phenylenediacryloyl chloride Product Specification & SDS.Link
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BenchChem. Synthesis of Acryloyl Chloride Derivatives: Technical Guide.Link
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TÜBİTAK Academic Journals. New Polyamides Based on Bis(p-amidobenzoic acid)-p-phenylene diacrylic acid. (2008).[5][6] Link
-
MDPI Polymers. Polymeric Amines and Ampholytes Derived from Poly(acryloyl chloride).[7] (2017).[2][7] Link
-
Google Patents. Process for the manufacture of acryloyl chloride derivatives (US5395966A).Link
